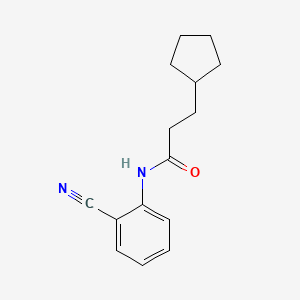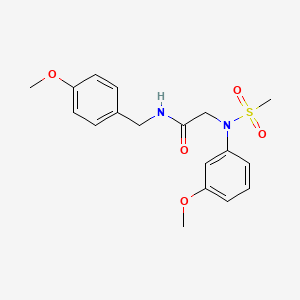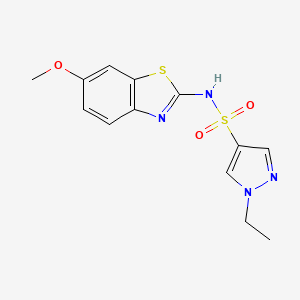
N-(2-cyanophenyl)-3-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-3-cyclopentylpropanamide, also known as CPP-ACP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 311.43 g/mol. This compound is synthesized using a specific method and has been shown to have significant biochemical and physiological effects.
Mécanisme D'action
N-(2-cyanophenyl)-3-cyclopentylpropanamide works by interacting with calcium and phosphate ions in the oral cavity, forming complexes that are able to adhere to dental enamel and promote remineralization. This process helps to strengthen the enamel and prevent decay and erosion. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have several biochemical and physiological effects, including the ability to remineralize dental enamel, inhibit the growth of harmful bacteria in the mouth, and improve bone density and strength. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is its ability to promote remineralization of dental enamel, which can be useful in studying the effects of various treatments and interventions on dental health. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have a low toxicity profile, which makes it a relatively safe compound to work with in the lab. However, one limitation of using N-(2-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is that its effects may be influenced by various factors such as pH, temperature, and the presence of other ions in the oral cavity.
Orientations Futures
There are several future directions for research on N-(2-cyanophenyl)-3-cyclopentylpropanamide, including investigating its potential as a drug delivery system for various therapeutic agents, studying its effects on bone density and strength, and exploring its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to better understand the mechanism of action of N-(2-cyanophenyl)-3-cyclopentylpropanamide and to determine the optimal conditions for its use in various applications.
Méthodes De Synthèse
N-(2-cyanophenyl)-3-cyclopentylpropanamide is synthesized using a specific method that involves the condensation of 2-cyanophenylacetic acid with cyclopentylmethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction occurs in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-3-cyclopentylpropanamide has potential applications in scientific research due to its ability to interact with calcium and phosphate ions in a way that promotes remineralization of dental enamel. This compound has been shown to be effective in preventing dental caries and erosion, and it has also been investigated for its potential use in the treatment of osteoporosis and other bone disorders. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been studied for its potential as a drug delivery system for various therapeutic agents, including antibiotics and anticancer drugs.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-13-7-3-4-8-14(13)17-15(18)10-9-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPEZALFHZYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310680.png)

![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)

![3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5310709.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5310712.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)
![2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5310755.png)
